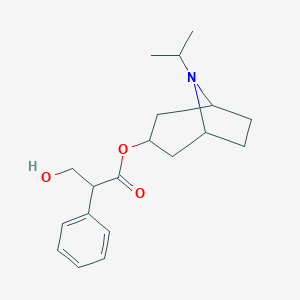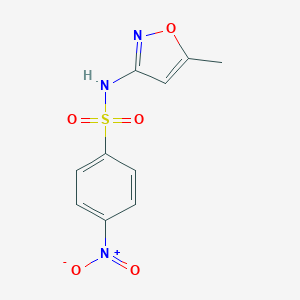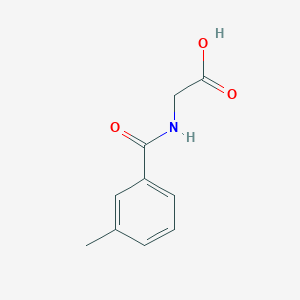
N-Isopropylnoratropin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Isopropylnoratropin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Molekülen und ihre Stabilität untersucht.
Medizin: This compound ist entscheidend für die Entwicklung von anticholinergen Arzneimitteln wie Ipratropium.
Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Bronchodilatator-Arzneimitteln verwendet.
Wirkmechanismus
N-Isopropylnoratropin übt seine Wirkung aus, indem es als Zwischenprodukt bei der Synthese von Ipratropium wirkt. Ipratropium zeigt broncholytische Wirkung, indem es den Einfluss von Cholinergikum auf die Bronchialmuskulatur reduziert. Es blockiert muskarinische Acetylcholinrezeptoren und fördert den Abbau von cyclischem Guanosinmonophosphat (cGMP) . Diese Wirkung führt zu Bronchodilatation und Linderung der Bronchokonstriktion .
Biochemische Analyse
Biochemical Properties
N-Isopropylnoratropine plays a crucial role in the synthesis of ipratropium, a bronchodilator compound with nonselective muscarinic antagonist activity . It interacts with muscarinic acetylcholine receptors, blocking them and promoting the degradation of cGMP .
Cellular Effects
As an intermediate in the synthesis of ipratropium, it contributes to the broncholytic action of the latter by reducing the influence of cholinergic activity on the bronchial musculature .
Molecular Mechanism
N-Isopropylnoratropine’s molecular mechanism of action is primarily through its role in the synthesis of ipratropium . Ipratropium, the end product, blocks muscarinic acetylcholine receptors, thereby promoting the degradation of cGMP .
Temporal Effects in Laboratory Settings
N-Isopropylnoratropine is used to examine the stability of ipratropium
Metabolic Pathways
As an intermediate in the synthesis of ipratropium, it is likely involved in the metabolic pathways related to the synthesis and degradation of this bronchodilator compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
N-Isopropylnoratropin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Noratropin und Isopropylgruppen beinhalten. Der Syntheseweg beinhaltet typischerweise die Veresterung von Noratropin mit Isopropylalkohol unter sauren Bedingungen . Die Reaktion wird bei kontrollierten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird anschließend durch Kristallisation oder andere Trenntechniken gereinigt, um eine hochreine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
N-Isopropylnoratropin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atropin: Ein bekanntes anticholinerges Mittel, das zur Behandlung von Bradykardie und als Präanästhetikum eingesetzt wird.
Scopolamin: Eine weitere anticholinerge Verbindung, die zur Behandlung von Reisekrankheit und postoperativer Übelkeit eingesetzt wird.
Ipratropium: Ein Bronchodilatator, der zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) und Asthma eingesetzt wird.
Einzigartigkeit
N-Isopropylnoratropin ist einzigartig aufgrund seiner Rolle als Zwischenprodukt bei der Synthese von Ipratropium. Im Gegensatz zu Atropin und Scopolamin, die direkt als Therapeutika eingesetzt werden, wird this compound hauptsächlich zur Herstellung von Ipratropium verwendet .
Eigenschaften
IUPAC Name |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORSMCHHJRVORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944878 | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22235-81-0 | |
| Record name | endo-(1)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022235810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed to quantify N-Isopropyl Noratropine or its derivatives like ipratropium bromide in pharmaceutical formulations?
A1: The research paper focuses on a reversed-phase liquid chromatography (RP-HPLC) method for quantifying ipratropium bromide in aerosol samples []. This technique is highly suitable for analyzing this compound due to its ability to separate and quantify components within a mixture, even at low concentrations. The method utilizes an isocratic elution system with a mobile phase consisting of acetonitrile, sodium dihydrogen phosphate, and diethylamine, achieving efficient separation and accurate quantification of ipratropium bromide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

